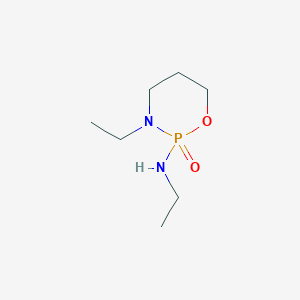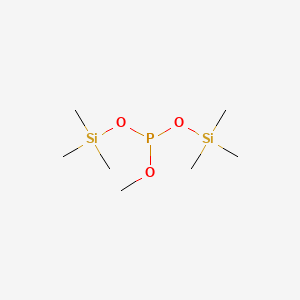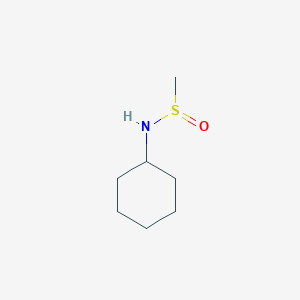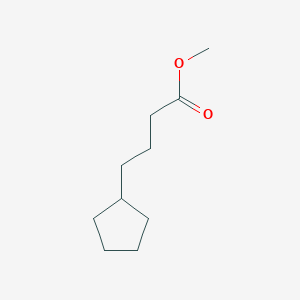
3-Ethyl-2-(ethylamino)-1,3,2lambda~5~-oxazaphosphinan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-2-(ethylamino)-1,3,2lambda~5~-oxazaphosphinan-2-one is a heterocyclic compound containing nitrogen, oxygen, and phosphorus atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-(ethylamino)-1,3,2lambda~5~-oxazaphosphinan-2-one typically involves the reaction of ethylamine with a suitable phosphorus-containing precursor under controlled conditions. The reaction is carried out in the presence of a catalyst to facilitate the formation of the oxazaphosphinan ring. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve a multi-step process, starting from readily available raw materials. The process includes the synthesis of intermediate compounds, followed by their conversion into the final product through a series of chemical reactions. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of this compound on a large scale .
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethyl-2-(ethylamino)-1,3,2lambda~5~-oxazaphosphinan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
3-Ethyl-2-(ethylamino)-1,3,2lambda~5~-oxazaphosphinan-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and delivery.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism of action of 3-Ethyl-2-(ethylamino)-1,3,2lambda~5~-oxazaphosphinan-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 3-Ethyl-2-(ethylamino)-1,3,2lambda~5~-oxazaphosphinan-2-one include other heterocyclic compounds containing nitrogen, oxygen, and phosphorus atoms, such as:
- 3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate ethyl ester
- N-Ethyl-2-(ethylamino)-1,3,2lambda~5~-oxazaphosphinan-2-one .
Uniqueness
The uniqueness of this compound lies in its specific structural features and the presence of the oxazaphosphinan ring, which imparts distinct chemical and biological properties. These properties make it a valuable compound for various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
52463-54-4 |
|---|---|
Molekularformel |
C7H17N2O2P |
Molekulargewicht |
192.20 g/mol |
IUPAC-Name |
N,3-diethyl-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine |
InChI |
InChI=1S/C7H17N2O2P/c1-3-8-12(10)9(4-2)6-5-7-11-12/h3-7H2,1-2H3,(H,8,10) |
InChI-Schlüssel |
KEVBKIJOYYNQKC-UHFFFAOYSA-N |
Kanonische SMILES |
CCNP1(=O)N(CCCO1)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[Butyl(dimethyl)silyl]propanoic acid](/img/structure/B14643439.png)

![1-{[3-(Phenylsulfanyl)pyrazin-2-yl]oxy}-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14643458.png)

![4,4-Dimethylbicyclo[3.2.1]octan-2-one](/img/structure/B14643477.png)

![Benzyl [(1R)-1-methyl-2-oxo-2-phenylethyl]carbamate](/img/structure/B14643486.png)



![2-Methyl-3-nitrosopyrazolo[1,5-a]pyridine](/img/structure/B14643517.png)



